Comparative LogP Analysis: Enhanced Lipophilicity of N-cyclopropyl-1-methylCyclopropanecarboxamide vs. Des-methyl and Non-cyclopropyl Analogs
The predicted LogP of N-cyclopropyl-1-methylCyclopropanecarboxamide is calculated to be between 0.22 and 1.35 . This value is significantly higher than the predicted LogP of 0.6 for N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5), which lacks the methyl group on the cyclopropane ring [1]. The increase in lipophilicity is a direct consequence of the additional methyl substituent. Furthermore, while not directly quantified, the compound's LogP is anticipated to be higher than that of 1-methylcyclopropanecarboxamide (CAS 15910-91-5), which lacks the N-cyclopropyl moiety and has a lower molecular weight (99.13 g/mol).
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 0.22 (ACD/LogP) to 1.35 (KOWWIN estimate) |
| Comparator Or Baseline | N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5): 0.6 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.1 (target vs. des-methyl analog) |
| Conditions | Computational prediction using ACD/Labs Percepta Platform and US EPA EPISuite (KOWWIN v1.67) |
Why This Matters
Higher lipophilicity can enhance membrane permeability, potentially improving oral bioavailability or CNS penetration for lead compounds.
- [1] Angene Chemical. Cyclopropanecarboxamide, N-cyclopropyl- (CAS 1453-50-5). Product Page. Available at: https://www.angenechem.com/1453-50-5 (Accessed: 13 April 2026). View Source
